![molecular formula C18H23N3O3 B4328880 N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328880.png)
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Overview
Description
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as CXCR7 antagonist, is a chemical compound that has been widely studied in scientific research. It is a potent and selective antagonist of CXCR7, a chemokine receptor that plays a crucial role in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves the inhibition of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide signaling. N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a chemokine receptor that binds to CXCL12, a chemokine that plays a crucial role in various physiological and pathological processes. The binding of CXCL12 to N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide activates several signaling pathways that promote cell proliferation, survival, migration, and invasion. N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide blocks the binding of CXCL12 to N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, thereby inhibiting N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide signaling and its downstream effects.
Biochemical and Physiological Effects:
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation, migration, and invasion in various cancer cell lines. It also inhibits angiogenesis and inflammation in vitro and in vivo. In addition, N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models of ischemic heart disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its high potency and selectivity for N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide. This allows for precise targeting of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide signaling and its downstream effects. However, one of the limitations of using N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and inflammatory diseases. Another direction is to develop more potent and selective N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide antagonists that can overcome the limitations of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, such as its low solubility. Finally, further studies are needed to elucidate the precise mechanisms of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide signaling and its role in various physiological and pathological processes.
Scientific Research Applications
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied in scientific research. It has been found to be a potent and selective antagonist of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, which is involved in various physiological and pathological processes such as angiogenesis, inflammation, and cancer progression. Therefore, N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has been investigated as a potential therapeutic agent for various diseases, including cancer, cardiovascular diseases, and inflammatory diseases.
properties
IUPAC Name |
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-15-11-7-8-13(12-15)16-20-18(24-21-16)17(22)19-14-9-5-3-2-4-6-10-14/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPGEKYDISUJSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NC3CCCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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